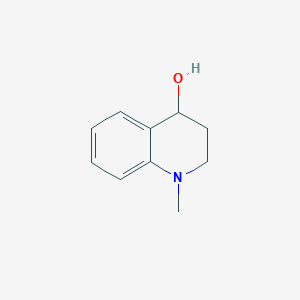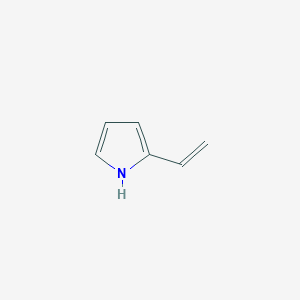![molecular formula C11H8N2 B3349936 Pyrazino[1,2-a]indole CAS No. 245-44-3](/img/structure/B3349936.png)
Pyrazino[1,2-a]indole
Descripción general
Descripción
Pyrazino[1,2-a]indole is a tricyclic aromatic compound that combines an indole and a pyrazine ring, linked by the nitrogen atom at position 5 and the carbon atom at position 9a . This unique structure imparts significant biological and chemical properties, making it a valuable compound in various fields of research and industry.
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: Cyclization reactions, both metal-catalyzed and metal-free, are commonly used to synthesize this compound derivatives.
Michael Reactions: These reactions are employed to access pyrazinoindol-1-one substrates.
Industrial Production Methods:
- Industrial production methods often involve large-scale cyclization reactions, utilizing metal catalysts to ensure high yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidative C–C bond forming reactions.
Reduction: Reduction reactions are less common but can be employed under specific conditions.
Substitution: Nucleophilic aromatic substitution reactions and Suzuki cross-coupling reactions are used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Copper chloride in tetrahydrofuran/nitromethane mixture.
Substitution: Phosphorus oxychloride for chlorosubstitution.
Major Products:
Oxidation: Formation of iminium intermediates.
Substitution: Chlorosubstituted pyrazinoindole.
Chemistry:
- This compound derivatives are used as building blocks in organic synthesis due to their unique reactivity and stability .
Biology:
- These compounds have shown significant activity as acetylcholinesterase inhibitors, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s .
Medicine:
- This compound derivatives exhibit anti-cancer, anti-infectious, and anti-allergenic properties . They are also studied for their potential as antiviral agents targeting the replication of Flaviviridae viruses .
Industry:
Mecanismo De Acción
Pyrazino[1,2-a]indole exerts its effects through various mechanisms:
Neuropsychiatric Effects: Acts as a partial agonist at melatonin receptors.
Antiviral Activity: Inhibits RNA-dependent RNA polymerase in Flaviviridae viruses.
Anti-Cancer Activity: Up-regulates pro-apoptotic genes and inhibits anti-apoptotic pathways.
Comparación Con Compuestos Similares
Pyridoindoles: These compounds share a similar tricyclic structure and exhibit comparable biological activities.
Oxazinoindoles: Known for their antioxidant properties.
Pyrazinoindolones: These derivatives are effective at melatonin and adenosine receptors.
Uniqueness:
Propiedades
IUPAC Name |
pyrazino[1,2-a]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDLZHMAMLSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521546 | |
| Record name | Pyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245-44-3 | |
| Record name | Pyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9H-Indeno[2,1-c]pyridine](/img/structure/B3349907.png)
![5H-Indeno[1,2-c]pyridine](/img/structure/B3349914.png)

![Pyrimido[1,2-a]indole](/img/structure/B3349944.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B3349946.png)

